molecular formula C8H4Cl4O2 B12811901 4-(Trichloromethoxy)benzoyl chloride CAS No. 36823-89-9

4-(Trichloromethoxy)benzoyl chloride

Cat. No.: B12811901
CAS No.: 36823-89-9
M. Wt: 273.9 g/mol
InChI Key: LYJCNWQXQAONLO-UHFFFAOYSA-N
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Description

4-(Trichloromethoxy)benzoyl chloride is an organic compound with the molecular formula C8H4Cl4O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a trichloromethoxy group at the para position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Trichloromethoxy)benzoyl chloride can be synthesized through the chlorination of 4-methoxybenzoyl chloride using molecular chlorine at elevated temperatures . The reaction typically involves the substitution of the methoxy group with a trichloromethoxy group, facilitated by the presence of chlorine gas.

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the controlled chlorination of 4-methoxybenzoyl chloride in a reactor, with careful monitoring of temperature and chlorine gas flow to ensure complete conversion and high yield .

Chemical Reactions Analysis

Types of Reactions

4-(Trichloromethoxy)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.

Major Products Formed

    4-(Trichloromethoxy)benzoic Acid: Formed through hydrolysis.

    Substituted Benzoyl Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-(Trichloromethoxy)benzoyl chloride has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 4-(Trichloromethoxy)benzoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form acyl derivatives. The trichloromethoxy group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trichloromethoxy)benzoyl chloride is unique due to the presence of both the trichloromethoxy and acyl chloride groups, which confer distinct reactivity and applications compared to its analogs.

Properties

CAS No.

36823-89-9

Molecular Formula

C8H4Cl4O2

Molecular Weight

273.9 g/mol

IUPAC Name

4-(trichloromethoxy)benzoyl chloride

InChI

InChI=1S/C8H4Cl4O2/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H

InChI Key

LYJCNWQXQAONLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)OC(Cl)(Cl)Cl

Origin of Product

United States

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